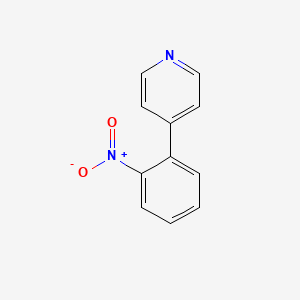

4-(2-Nitrophenyl)pyridine

Description

Contextualization of the Pyridine (B92270) Nucleus in Organic Synthesis and Functional Materials Research

The pyridine ring, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of organic chemistry. Its unique electronic properties and ability to participate in a wide array of chemical reactions make it a privileged scaffold in the synthesis of complex molecules. ontosight.ainih.gov Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and a variety of functional materials. ontosight.ai Their applications in materials science are extensive, with pyridine-based compounds being investigated for use in dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). ontosight.ai The nitrogen atom in the pyridine ring can be readily quaternized, leading to the formation of pyridinium (B92312) salts, which have their own distinct applications, including as ionic liquids and catalysts. mdpi.com The versatility of the pyridine nucleus allows for its incorporation into larger, multi-ring systems, forming the core of many biologically active agents and advanced materials. nih.govmdpi.comnih.gov

Academic Relevance of Nitrophenyl Substitution in Heteroaromatic Systems

The introduction of a nitrophenyl group onto a heteroaromatic system, such as pyridine, is a significant strategy in synthetic and medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule. This modification can alter the reactivity of the heteroaromatic ring and provide sites for further chemical transformations.

A key academic interest in nitrophenyl substitution lies in its role as a synthetic precursor. The nitro group can be readily reduced to an amino group, which then opens up a vast landscape of subsequent chemical reactions. rsc.org This amino-functionalized intermediate can be diazotized and converted into a variety of other functional groups, providing a versatile handle for molecular elaboration. rsc.org Furthermore, nitrophenyl-substituted heterocycles are crucial intermediates in the synthesis of various targeted compounds, including those with potential biological activity. For instance, they are precursors in the design of molecules for drug discovery, such as potential agents against chronic myeloid leukemia. nih.gov The presence of the nitro group also influences the crystal packing and supramolecular chemistry of these compounds through interactions with other parts of the molecule or adjacent molecules in the solid state. nih.gov

Specific Research Focus on 4-(2-Nitrophenyl)pyridine within Modern Organic Chemistry

This compound has garnered specific research interest due to its unique structural features and its role as a key synthetic intermediate. One of the earliest and most fundamental methods for its synthesis involves the reaction of an excess of pyridine with a diazotized solution of o-nitroaniline. rsc.org This reaction typically produces a mixture of the α, β, and γ-isomers (2-, 3-, and 4-substituted pyridines), from which the desired this compound can be isolated. rsc.org

More contemporary synthetic approaches, such as the Suzuki-Miyaura cross-coupling reaction, have also been explored for creating the bond between the pyridine and nitrophenyl rings, although challenges can arise. For example, attempts to couple 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with 2-nitrophenylboronic acid have been reported to fail, indicating that the success of such coupling reactions is highly dependent on the specific substrates and reaction conditions. beilstein-journals.org

A significant area of research focus stems from the compound's relationship with the drug nifedipine (B1678770), a 1,4-dihydropyridine (B1200194) calcium channel blocker. researchgate.netresearchtrends.netresearchgate.net The aromatized pyridine derivative, a nitrophenylpyridine, is a known decomposition or oxidation product of nifedipine and its analogues. researchgate.netnih.goviucr.org This makes understanding the properties and formation of this compound and related structures crucial for studying the stability and metabolism of this important class of drugs. researchgate.netiucr.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ | nih.gov |

| Molecular Weight | 200.19 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4282-49-9 | nih.gov |

Overview of Key Research Trajectories for this compound

Research involving this compound and its derivatives has progressed along several key trajectories, highlighting its versatility and importance in different fields of chemistry.

Advanced Synthesis and Functionalization: A primary research avenue is the development of efficient synthetic methods. While classical methods exist, modern organic chemistry focuses on transition-metal-catalyzed cross-coupling reactions, like the Suzuki coupling, to form the aryl-heteroaryl bond. nih.govmdpi.com Research continues to optimize catalysts, ligands, and reaction conditions to improve yields and functional group tolerance for synthesizing substituted nitrophenylpyridines. beilstein-journals.orgmdpi.com

Reductive Cyclization and Heterocyclic Chemistry: this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. A notable example is its reaction with triethyl phosphite, which leads to a reductive cyclization, affording β-carboline and benzo[c] rsc.orgresearchtrends.netnaphthyridine derivatives. rsc.org This trajectory is significant for creating novel scaffolds for medicinal chemistry and materials science.

Structural and Conformational Analysis: The three-dimensional structure of nitrophenylpyridines significantly influences their properties. X-ray crystallography is frequently used to determine the solid-state structure of derivatives of this compound. researchgate.netnih.gov A key parameter studied is the dihedral angle between the pyridine and the nitrophenyl rings, which is crucial for understanding structure-activity relationships, particularly in the context of their relation to pharmacologically active 1,4-dihydropyridines. researchgate.netnih.goviucr.org

Photocatalysis and Materials Science: While direct photocatalytic applications of this compound itself are not widely reported, the broader class of nitrophenyl compounds is relevant in this field. Nitroaromatic compounds like para-nitro phenol (B47542) are often used as model pollutants in studies evaluating the efficiency of new photocatalytic materials, such as those based on metal oxides. nih.govmdpi.comresearchgate.net The principles derived from these studies, focusing on the generation of reactive oxygen species to degrade pollutants, are part of a major research trend in environmental chemistry. researchgate.netnih.gov The development of hybrid materials and composites to enhance photocatalytic activity under visible light is a particularly active area. nih.govnih.gov

Table 2: Crystal Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Dihedral Angle (Phenyl-Pyridine) | Reference |

|---|---|---|---|---|

| Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | C₁₇H₁₆N₂O₆ | Triclinic | 67.1 (5)° | researchgate.net |

| 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | C₂₀H₂₂N₂O₆ | Monoclinic | 75.5 (4)° | nih.gov |

| Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-nitrophenyl)-6-oxopyridine-3-carboxylate | C₁₄H₁₄N₂O₅ | - | - | iucr.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCUQHQRVTTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312578 | |

| Record name | 4-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-49-9 | |

| Record name | 4-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 2 Nitrophenyl Pyridine

Photochemical Transformations

The photochemistry of 4-(2-nitrophenyl)pyridine and its derivatives is characterized by intramolecular reactions centered on the nitro group. Upon absorption of light, the molecule is promoted to an excited state, initiating a series of transformations.

The photochemical behavior of this compound is exemplified by the well-studied reactions of its 1,4-dihydropyridine (B1200194) analogs, such as nifedipine (B1678770). Upon irradiation, these compounds undergo an intramolecular photoreduction. iaea.orgiaea.org This process involves the transfer of a hydrogen atom from a benzylic position to one of the oxygen atoms of the ortho-nitro group. This is followed by the elimination of a water molecule, leading to the formation of the corresponding 4-(2-nitrosophenyl)pyridine derivative. researchgate.net This transformation from a nitro to a nitroso functionality is a hallmark of the photochemistry of ortho-nitroaryl compounds.

In addition to the primary nitrosophenyl product, the formation of the fully reduced 4-(2-aminophenyl)pyridine has been observed as a minor product in these photoreactions, indicating a stepwise reduction process. iaea.orgiaea.org

The intramolecular photoreduction is not a single-step process but involves the formation of transient intermediates. Time-resolved spectroscopic studies on 4-(2-nitrophenyl)-1,4-dihydropyridine derivatives have shown that the conversion to the nitrosophenyl product occurs within a few nanoseconds. iaea.orgiaea.org The proposed mechanism involves an initial electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety in the excited state. This is followed by an intramolecular proton transfer, leading to the formation of an aromatic zwitterionic intermediate. This intermediate is stable enough to be detected in a matrix at low temperatures (90 K) and smoothly converts to the final nitroso product upon warming.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing a specific reaction per photon absorbed. For the intramolecular photoreduction of 4-(2-nitrophenyl)-1,4-dihydropyridine derivatives to their nitrosophenyl counterparts, the quantum yield of conversion (Φred) has been determined to be approximately 0.3. iaea.orgiaea.org Notably, this quantum yield is largely independent of the solvent properties and the concentration of oxygen. iaea.org

| Photoreaction | Quantum Yield (Φred) | Conditions |

| Intramolecular photoreduction of 4-(2-nitrophenyl)-1,4-dihydropyridine | ~ 0.3 | Varies slightly with solvent and oxygen concentration |

| Photoreduction of 4-(3-nitrophenyl)-1,4-dihydropyridine (for comparison) | < 0.03 | Enhanced in the presence of donors like triethylamine |

This table presents quantum yield data for the photoreduction of nitrophenylpyridine derivatives.

Reductive Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction by various chemical reagents, leading to a range of products depending on the reaction conditions.

The nitro group can be fully reduced to an amino group to form 4-(2-aminophenyl)pyridine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C), are effective for this transformation. For instance, the reduction of related nitropyridine N-oxides with iron in the presence of mineral acids has been shown to produce the corresponding aminopyridine in high yields. mdpi.org A synthetic pathway for creating 4-nitrosophenyl-1,4-dihydropyridines involves the chemical reduction of the nitro compound to the corresponding hydroxylamine, followed by oxidation to the nitroso derivative. researchgate.net

A significant reaction of this compound and its derivatives is reductive cyclization, often facilitated by reagents like triethyl phosphite. rsc.org This reaction is a powerful method for synthesizing fused heterocyclic systems. The reaction proceeds through the deoxygenation of the nitro group by triethyl phosphite, which is thought to generate a highly reactive nitrene intermediate. clockss.orgorgsyn.org

This nitrene intermediate can then undergo an intramolecular cyclization by attacking a nitrogen atom on the pyridine (B92270) ring, leading to the formation of β-carboline and benzo[c] iaea.orggoogleapis.comnaphthyridine derivatives. rsc.org The specific products formed depend on the substituents present on the pyridine and phenyl rings. This method provides a versatile route to complex nitrogen-containing polycyclic aromatic compounds. clockss.org

| Reagent | Intermediate | Products |

| Triethyl phosphite | Nitrene | β-Carboline and Benzo[c] iaea.orggoogleapis.comnaphthyridine derivatives |

This table summarizes the reductive cyclization of this compound derivatives.

Reductive Cyclization Pathways (e.g., with triethyl phosphite)

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The pyridine ring in this compound is generally susceptible to nucleophilic attack, while the nitrophenyl ring is activated towards nucleophilic substitution due to the electron-withdrawing nitro group. Conversely, the pyridine ring is deactivated towards electrophilic substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the pyridine ring typically occurs at the 2- and 4-positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com The presence of a good leaving group at these positions facilitates the reaction. youtube.com The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. wikipedia.orgyoutube.com The reactivity of pyridines towards nucleophilic substitution is enhanced in electron-poor systems. youtube.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comquimicaorganica.org If substitution does occur, it is directed to the 3-position. quimicaorganica.orgquora.com The reaction conditions required are often harsh. quora.comwikipedia.org The protonation or coordination of a Lewis acid to the pyridine nitrogen further deactivates the ring. youtube.comwikipedia.org

Mechanistic Investigations of Pyridinolysis and Related Reactions

Mechanistic studies of pyridinolysis, the cleavage of a chemical bond by a pyridine, provide fundamental understanding of the reactivity of pyridine derivatives. These investigations often involve kinetic analysis and the application of linear free-energy relationships, such as the Brønsted equation, to elucidate reaction pathways and the nature of intermediates.

Kinetic studies of pyridinolysis reactions often reveal a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.govnih.gov For instance, the pyridinolysis of certain thionocarbonates shows a linear relationship between the observed pseudo-first-order rate coefficient (kobsd) and the concentration of pyridine, with the second-order rate constant (kN) being independent of pH. nih.gov In some cases, the Brønsted plot for the reaction is biphasic, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the attacking pyridine increases. researchgate.netnih.gov

Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the pyridine, are powerful tools for probing reaction mechanisms. The slope of the Brønsted plot, known as the Brønsted coefficient (β), provides insight into the degree of bond formation or cleavage in the transition state of the rate-determining step.

For the pyridinolysis of some thionocarbonates, linear Brønsted plots with β values around 0.9 to 1.2 are consistent with a mechanism where the decomposition of a zwitterionic tetrahedral intermediate (T+/-) is the rate-determining step. nih.gov In other systems, biphasic Brønsted plots are observed. For example, the pyridinolysis of 2,4-dinitrophenyl S-methyl thiocarbonate exhibits a biphasic plot with slopes of β1 = 0.25 for high pKa pyridines and β2 = 0.90 for low pKa pyridines. researchgate.net This is indicative of a stepwise mechanism with a change in the rate-determining step. researchgate.net Similarly, the pyridinolysis of certain dithiocarbonates also shows biphasic Brønsted plots, supporting the formation of a zwitterionic tetrahedral intermediate. nih.gov

Derivatization and Advanced Synthetic Applications of 4 2 Nitrophenyl Pyridine

Synthesis of Substituted 4-(2-Nitrophenyl)pyridine Derivatives

The functionalization of this compound can be approached by targeting either the pyridine (B92270) or the phenyl ring, or by utilizing the entire molecule as a foundational unit for the construction of more elaborate heterocyclic systems.

Functionalization at the Pyridine and Phenyl Moieties

Direct functionalization of the pyridine ring in this compound is influenced by the electron-withdrawing nature of both the nitro group and the second aromatic ring. Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom and the attached nitrophenyl group. When such reactions do occur, they typically require harsh conditions and favor substitution at the 3- and 5-positions. quora.comquora.com Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the anionic intermediate. stackexchange.com For this compound, the 4-position is already substituted, making the 2- and 6-positions the most likely sites for nucleophilic attack.

The nitrophenyl ring is also deactivated towards electrophilic substitution due to the powerful electron-withdrawing effect of the nitro group, which directs incoming electrophiles to the meta positions (relative to the nitro group). Nucleophilic aromatic substitution on the nitrophenyl ring is also a possibility, with the nitro group activating the ring for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent powerful tools for the functionalization of both the pyridine and phenyl rings, provided a suitable leaving group (e.g., a halogen) is present on the desired position of the molecule. wikipedia.orgosi.lvwikipedia.orgacsgcipr.org For instance, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or amines to introduce a wide range of substituents.

While direct functionalization of the parent this compound is not extensively documented, the synthesis of substituted derivatives has been reported. For example, the synthesis of methyl 2-(5-methyl-3-(2-nitrophenyl)pyridin-2-yl)acetate and methyl 2-(5-methyl-4-(2-nitrophenyl)pyridin-2-yl)acetate has been achieved, demonstrating that the core structure can be incorporated into more complex substituted pyridine systems.

Incorporation into Imidazo[4,5-b]pyridine Frameworks

A significant application of this compound derivatives is their use in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These structures are of considerable interest due to their structural similarity to purines, which imparts them with a wide range of biological activities. uctm.edunih.gov

Research has demonstrated the successful alkylation of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine. uctm.edu This reaction, carried out under phase-transfer catalysis conditions, allows for the introduction of various alkyl groups at the N3 position of the imidazole (B134444) ring. The use of different alkylating agents, such as allyl bromide and propargyl bromide, leads to the formation of N-allyl and N-propargyl derivatives, respectively. uctm.edu

The general procedure for the alkylation of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine is outlined below:

| Reagents and Conditions | Product | Yield |

| Allyl bromide, K₂CO₃, TBAB, DMF, rt, 24h | 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Good |

| Propargyl bromide, K₂CO₃, TBAB, DMF, rt, 24h | 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | Good |

| Table 1: Alkylation reactions of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine. Data sourced from uctm.edu. |

This derivatization provides a platform for further synthetic modifications, opening avenues for the development of new compounds with potential therapeutic applications.

This compound as a Building Block in Complex Chemical Architectures

The inherent structural features of this compound make it an attractive building block for the construction of more intricate molecular architectures, including polycyclic and fused heterocyclic systems, as well as multi-modular conjugates.

Assembly of Polycyclic and Fused Heterocyclic Systems

The synthesis of fused heterocycles is a cornerstone of medicinal chemistry and materials science, as the fusion of rings can lead to compounds with enhanced stability, unique electronic properties, and improved biological activity. libretexts.org Pyridine-based fused heterocycles are of particular importance. nih.govresearchgate.net

While specific examples detailing the use of this compound as a direct precursor for a wide range of polycyclic systems are not abundant in the literature, its derivatized forms, such as the aforementioned imidazo[4,5-b]pyridines, serve as key intermediates. The bromo-substituted imidazo[4,5-b]pyridine derivative, for example, can undergo further palladium-catalyzed cross-coupling reactions to introduce additional aromatic or heteroaromatic rings, leading to the formation of extended, fused systems. osi.lv The general strategy involves the initial formation of the imidazo[4,5-b]pyridine core, followed by subsequent annulation reactions to build up the polycyclic framework.

Design and Synthesis of Multi-Modular Conjugates

Multi-modular conjugates, which consist of two or more distinct molecular entities linked together, are designed to exhibit combined or synergistic properties. The this compound scaffold can serve as a core or a linking unit in the design of such conjugates. For instance, the pyridine nitrogen offers a site for quaternization, which can be used to attach other molecules. Similarly, functional groups introduced onto either the pyridine or the phenyl ring can be used as handles for conjugation.

While the current body of literature does not provide specific examples of multi-modular conjugates derived directly from this compound, the synthetic handles available through its derivatization, such as the N-alkylated imidazo[4,5-b]pyridines with terminal alkyne or alkene functionalities, offer clear opportunities for the construction of such complex molecules through click chemistry or other coupling reactions.

Influence of Substituents on Reactivity and Electronic Structure

The reactivity and electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing nitro group and the pyridine ring. The introduction of additional substituents on either of the aromatic rings can further modulate these properties, a concept that can be rationalized through principles of physical organic chemistry, such as the Hammett equation. sciepub.comlibretexts.orgrsc.orgrsc.org

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant (σ) reflects the electronic properties of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. For this compound derivatives, substituents on the phenyl ring would exert an electronic influence on the reactivity of the pyridine ring, and vice versa.

Electron-donating groups (EDGs) on the phenyl ring would be expected to increase the electron density on the pyridine ring, potentially making it more susceptible to electrophilic attack and less so to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) on the phenyl ring would have the opposite effect. The magnitude of these effects would depend on the nature and position of the substituent.

The following table summarizes the expected qualitative effects of substituents on the reactivity of the this compound scaffold:

| Substituent Position | Substituent Type | Effect on Pyridine Ring Reactivity (Electrophilic Attack) | Effect on Pyridine Ring Reactivity (Nucleophilic Attack) | Effect on Phenyl Ring Reactivity (Electrophilic Attack) |

| Phenyl Ring | Electron-Donating | Increase | Decrease | Increase (ortho, para to substituent) |

| Phenyl Ring | Electron-Withdrawing | Decrease | Increase | Decrease (ortho, para to substituent) |

| Pyridine Ring | Electron-Donating | Increase | Decrease | Increase |

| Pyridine Ring | Electron-Withdrawing | Decrease | Increase | Decrease |

| Table 2: Predicted influence of substituents on the reactivity of this compound. |

Positional Isomer Effects on Reaction Pathways

The specific placement of the nitro group on the phenyl ring—whether at the ortho, meta, or para position—profoundly influences the chemical behavior of (nitrophenyl)pyridines. This isomerism can lead to entirely different reaction outcomes under identical conditions, a principle clearly demonstrated in studies of closely related analogue systems like nitrophenyl-substituted 1,4-dihydropyridines (DHPs).

Research on the photochemical behavior of these DHP analogues reveals a stark divergence in reaction pathways based on the nitro group's location. The 4-(2-nitrophenyl) derivative, nifedipine (B1678770), undergoes an efficient intramolecular photoreduction to its corresponding nitrosophenyl product. researchgate.net This reaction is facilitated by the close proximity of the ortho-nitro group to the reacting C(4)-H bond of the dihydropyridine (B1217469) ring. researchgate.net In contrast, the 4-(3-nitrophenyl) isomers are largely unreactive under the same conditions, with very low quantum yields for photoreduction. researchgate.net The triplet states of the 3-nitrophenyl derivatives were characterized, and they require intermolecular interaction with donor molecules to proceed with reduction. researchgate.net

This demonstrates a key principle: the ortho isomer is uniquely predisposed to intramolecular cyclization or transfer reactions that are sterically impossible for the meta and para isomers.

| Compound Isomer | Reaction Type | Quantum Yield (Φred) | Controlling Factor |

|---|---|---|---|

| 4-(2-Nitrophenyl)-1,4-DHP | Intramolecular Photoreduction | ~0.3 | Proximity of ortho-nitro group |

| 4-(3-Nitrophenyl)-1,4-DHP | Inefficient Photoreduction | ~0.002 (in acetonitrile) | Lack of proximity for intramolecular reaction |

Electrochemical studies on these DHP analogues further underscore the electronic differences between the isomers. The reduction potentials vary significantly, with the ortho-nitro derivatives being reduced at more negative potentials compared to the meta and para isomers. researchgate.net This is attributed to steric hindrance between the ortho-nitro group and the adjacent ring system, which can force the nitro group to twist out of the plane of the phenyl ring. researchgate.net This misalignment disrupts π-conjugation, making the reduction less favorable.

| Compound Isomer | Reduction Potential (Epc vs. Ag/AgCl) | Observation |

|---|---|---|

| 4-(2-Nitrophenyl)-1,4-DHP | More Negative | Reduction is more difficult due to steric hindrance and reduced conjugation. |

| 4-(3-Nitrophenyl)-1,4-DHP | Less Negative | Standard reduction behavior with minimal steric influence. |

| 4-(4-Nitrophenyl)-1,4-DHP | Less Negative | Efficient conjugation allows for easier reduction compared to the ortho isomer. |

Electronic and Steric Modulations of Reactivity

The reactivity of this compound is strongly modulated by both electronic and steric factors inherent to its structure.

Electronic Effects: The nitro group is a powerful electron-withdrawing group, significantly decreasing the electron density of the phenyl ring to which it is attached. pressbooks.pubijrti.org This deactivation makes the nitrophenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is typically unfavorable for unsubstituted benzene (B151609) rings. pressbooks.pub Electron-withdrawing substituents activate aromatic rings for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). pressbooks.pub Similarly, the pyridine ring itself is an electron-deficient heterocycle, which makes it prone to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iqwikipedia.org The presence of the nitrophenyl substituent at the C4 position further enhances this electrophilicity.

Steric Effects: The placement of the nitro group at the ortho position introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the sites immediately adjacent to the biaryl linkage—namely, the C3/C5 positions of the pyridine ring and the C3 position of the phenyl ring. libretexts.org This phenomenon, known as steric hindrance, can dictate the regioselectivity of reactions. For example, in electrophilic aromatic substitutions, bulky substituents on a benzene ring are known to decrease the proportion of the ortho substitution product in favor of the less hindered para product. libretexts.org In the case of this compound, derivatization reactions on the phenyl ring would likely favor the C4, C5, and C6 positions to avoid the steric clash with the large pyridine substituent.

This steric effect can also inhibit reactions that require a planar transition state. As noted in the electrochemical studies, steric repulsion between the ortho-nitro group and the pyridine ring can disrupt the planarity and conjugation between the two rings. researchgate.net This has profound consequences for reactions that rely on the electronic communication between the two aromatic systems.

| Substituent on Benzene Ring | % ortho-Nitration Product | % para-Nitration Product | Comment |

|---|---|---|---|

| -CH₃ (Toluene) | 58% | 37% | Less steric hindrance allows for significant ortho attack. |

| -CH(CH₃)₂ (Isopropylbenzene) | 30% | 62% | Increased steric bulk favors attack at the more accessible para position. |

| -C(CH₃)₃ (tert-Butylbenzene) | 16% | 73% | High steric hindrance dramatically reduces the yield of the ortho product. |

This table illustrates the general principle of how increasing steric bulk at a position (analogous to the pyridine substituent in this compound) hinders reactions at the adjacent ortho position. Data adapted from studies on the nitration of arenes. libretexts.org

Coordination Chemistry and Ligand Applications of 4 2 Nitrophenyl Pyridine

4-(2-Nitrophenyl)pyridine as a N-Donor Ligand

As a substituted pyridine (B92270), this compound is expected to form stable complexes with a variety of transition metals, including but not limited to nickel(II), copper(I), silver(I), palladium(II), and platinum(II) jscimedcentral.comnih.gov. Typically, pyridine and its derivatives act as monodentate ligands, binding to the metal center through the nitrogen atom jscimedcentral.com.

However, the ortho-position of the nitro group on the phenyl substituent raises the possibility of bidentate chelation. Depending on the metal ion and the conformational flexibility of the molecule, one of the oxygen atoms of the nitro group could potentially coordinate to the metal center along with the pyridine nitrogen, forming a stable five-membered chelate ring. This chelation would enhance the stability of the complex compared to simple monodentate coordination. This behavior contrasts with its para-substituted isomer, 4-(4-nitrophenyl)pyridine, where such chelation is sterically impossible.

The synthesis of metal complexes with pyridine-type ligands is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent. A general synthetic procedure involves dissolving the this compound ligand and a transition metal salt (e.g., NiCl₂·6H₂O, CuCl₂, Pd(NO₃)₂) in a solvent like ethanol or methanol. The mixture is then heated under reflux for a period, followed by cooling, which often results in the precipitation of the metal complex jscimedcentral.comresearchgate.net. The resulting solid complex can then be isolated by filtration, washed, and recrystallized if necessary jscimedcentral.com.

For instance, the synthesis of complexes with related nitrophenyl-substituted ligands, such as 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine, has been successfully achieved by reacting the ligand with metal salts like Cu(NO₃)₂ and Zn(NO₃)₂ in a chelating process researchgate.net. Similarly, complexes of 2(4-nitrophenyl)-4.5-diphenyl-1H-imidazole with Cu(II) and Mn(II) have been synthesized by refluxing the ligand with the corresponding metal chlorides in ethanol ijddr.in.

Structural and Electronic Characterization of Metal-Ligand Complexes

The properties and potential applications of metal complexes are fundamentally determined by their structure and electronic characteristics. Various analytical techniques are employed to elucidate these features.

Transition metal complexes of pyridine-based ligands adopt a range of coordination geometries, largely dictated by the metal ion's electronic configuration, oxidation state, and the stoichiometry of the ligands. Common geometries include square planar, tetrahedral, and octahedral jscimedcentral.comwikipedia.org.

Square Planar: Often observed for d⁸ metal ions such as Pd(II) and Pt(II) wikipedia.org.

Tetrahedral: Can be formed by complexes with d¹⁰ metal ions like Cu(I) and Ag(I) jscimedcentral.com.

Octahedral: Common for many transition metals, including Ni(II), Co(II), and Fe(II), often in complexes of the type [ML₄Cl₂] or [ML₃Cl₃] wikipedia.org. For example, mononuclear transition metal complexes with a related ligand, 2,6-bis(3'-oxide-1'-oxyl-4',4',5',5'-tetramethylimidazolin-2'-yl)pyridine, form distorted octahedral geometries where four nitroxide radicals bind to the metal center in the equatorial plane and the pyridine rings are axially ligated figshare.com.

The crystal structure of these complexes reveals detailed information about bond lengths and angles. The metal-nitrogen bond length is a key indicator of the bond strength. The electron-withdrawing nature of the 2-nitrophenyl group in this compound is expected to influence these structural parameters.

UV-Visible spectroscopy is a powerful tool for confirming the formation of metal-ligand complexes and probing their electronic properties. The coordination of a ligand to a metal ion typically leads to significant changes in the electronic absorption spectrum compared to the free ligand researchgate.netlibretexts.org.

Upon complexation, new absorption bands often appear, which are attributed to charge-transfer transitions. Specifically, metal-to-ligand charge transfer (MLCT) bands are common in complexes of transition metals with pyridine-based ligands acs.org. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand. The presence of the π-accepting nitrophenyl-substituted pyridine ligand can facilitate these transitions.

Studies on the analogous complex of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine with Cu²⁺ and Zn²⁺ have demonstrated clear spectroscopic changes upon complexation. The formation of the complexes was confirmed by the appearance of new peaks in the UV-Vis absorbance spectrum researchgate.net.

| Compound | Metal Ion | New Absorption Peak (λmax) |

|---|---|---|

| Copper Complex | Cu²⁺ | 236 nm |

| Zinc Complex | Zn²⁺ | 233 nm |

Potential in Catalysis and Materials Science (excluding biological activity)

Metal complexes containing pyridine-based ligands are of significant interest for their applications in catalysis and materials science due to their tunable electronic properties and structural versatility nih.govnih.govalfachemic.com.

In catalysis , these complexes have been employed in a wide range of organic transformations. For example, palladium(II) complexes with substituted pyridine ligands have proven to be efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions nih.gov. Iron(II)-pyridine complexes can catalyze the selective reduction of nitrobenzene (B124822), while titanium-pyridine complexes are used for olefin polymerization and hydroamination reactions alfachemic.com. The specific electronic and steric environment provided by the this compound ligand could offer unique reactivity and selectivity in such catalytic cycles. The electron-withdrawing nature of the ligand can enhance the catalytic activity of the metal center in certain reactions, such as the carbonylation of nitro compounds nih.gov.

In materials science , pyridine-based metal complexes are used as building blocks for functional materials nih.gov. Terpyridine-metal complexes, for example, are crucial components in the construction of supramolecular assemblies and metallo-supramolecular polymers nih.govresearchgate.net. These materials have potential applications as sensors, in solar energy conversion, and as electrochromic devices researchgate.netacs.orgnih.gov. The complexation of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine with metal ions has been explored for its potential as a fluorescent sensor for sodium ions researchgate.net. The defined coordination geometry and electronic properties of this compound complexes make them promising candidates for the development of new materials with tailored optical, electronic, or magnetic properties.

Catalytic Activity of Metal Complexes

Metal complexes incorporating this compound and its derivatives have demonstrated significant potential in catalysis, particularly in cross-coupling reactions and reductions. The electronic nature of the substituents on the pyridine ring plays a crucial role in the catalytic efficiency of these complexes.

Palladium(II) complexes with substituted pyridine ligands are well-regarded for their catalytic prowess in reactions such as Suzuki-Miyaura and Heck cross-coupling. nih.gov The catalytic effectiveness of these palladium complexes can often be correlated with the basicity of the pyridine ligand. nih.gov Generally, an increase in the basicity of the pyridine ligand leads to a higher reaction yield. nih.gov The steric and electronic properties of the substituents on the pyridine ring can be modified to fine-tune the catalytic activity of the resulting metal complexes. nih.govnih.gov For instance, the functionalization of pyridine ligands with either electron-withdrawing or electron-donating groups can lead to significant changes in the physicochemical properties of the coordination compounds, which in turn affects their catalytic performance. nih.gov

Iron complexes featuring pyridinophane ligands, which incorporate pyridine moieties within a macrocyclic structure, have also been investigated for their catalytic activity in Suzuki-Miyaura coupling reactions. nih.gov Modifications to the pyridine ring within these macrocycles provide a means to regulate the electronic properties of the metal center and, consequently, their catalytic efficacy in C-C bond formation. nih.gov

Furthermore, copper(II) complexes with pyridine-containing Schiff base ligands have been employed as catalysts in the reduction of nitrophenols. mdpi.com The specific structure of the ligand and the coordination environment of the copper ion are key factors in determining the catalytic efficiency of these systems. mdpi.com

Below is a table summarizing the catalytic performance of representative metal complexes with pyridine-based ligands in various reactions.

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |

| [Pd(L)₂Cl₂] (L = substituted pyridine) | Suzuki-Miyaura Coupling | 4'-bromoacetophenone, phenylboronic acid | 4-acetylbiphenyl | >90 | nih.gov |

| Fe-pyridinophane complex | Suzuki-Miyaura Coupling | pyrrole, phenylboronic acid | 2-phenylpyrrole | 41-66 | nih.gov |

| Copper(II)-Schiff base complex | Reduction | 4-Nitrophenol | 4-Aminophenol | up to 97.5 | mdpi.com |

Integration into Functional Materials Exhibiting Tunable Electronic Properties

The unique electronic and structural characteristics of this compound and related pyridine derivatives make them valuable building blocks for the construction of functional materials with tunable electronic properties. These materials, often in the form of coordination polymers or metal-organic frameworks (MOFs), exhibit a range of interesting magnetic, optical, and electronic behaviors.

The incorporation of pyridine-based ligands into coordination polymers allows for the precise modulation of the resulting material's structure and magnetic properties. For example, cobalt(II) coordination polymers constructed with different pyridine derivatives as organic linkers have shown distinct magnetic anisotropy, which can be tuned by the choice of the bridging ligand.

Furthermore, coordination polymers based on terpyridine ligands, which are structurally related to substituted pyridines, have been investigated for their fluorescent and sensing capabilities. researchgate.net The complexation of these ligands with metal ions such as Cu²⁺ and Zn²⁺ can lead to changes in their fluorescence properties, enabling their use as sensors for other ions. researchgate.net The electronic properties of these materials can be further tuned by the choice of the metal ion and the specific design of the organic ligand.

Coordination polymers incorporating different metal ions and pyridine-based ligands have also been explored for their electrochemical and fluorescence sensing applications. The tunability of these materials stems from the ability to alter their structure and, consequently, their electronic behavior by varying the metal ions and the organic linkers used in their synthesis.

The table below highlights the tunable electronic properties of functional materials based on pyridine-containing ligands.

| Material Type | Ligand | Metal Ion(s) | Tunable Property | Application | Reference |

| Coordination Polymer | Pyridine derivatives | Co(II) | Magnetic anisotropy | Framework single-ion magnets | |

| Coordination Polymer | 4'-(p-nitrophenyl)-2,2':6',2''-terpyridine | Cu(II), Zn(II) | Fluorescence | Ion sensing | researchgate.net |

| Coordination Polymer | N³,N⁴-bis(pyridine-4-ylmethyl)thiophene-3,4-dicarboxamide | Zn(II), Cd(II), Ni(II), Co(II) | Fluorescence, Electrochemistry | Anion sensing |

Theoretical and Computational Investigations of 4 2 Nitrophenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of "this compound" in solution. It provides detailed information about the chemical environment of each nucleus, enabling the confirmation of the connectivity of atoms and the three-dimensional structure of the molecule.

While specific studies on the structural dynamics of "this compound" are not extensively documented in the reviewed literature, the dynamic nature of the molecule can be inferred. The central C-C bond between the pyridine (B92270) and nitrophenyl rings allows for rotational freedom. However, the presence of the bulky nitro group at the ortho position of the phenyl ring may introduce a degree of steric hindrance, potentially leading to atropisomerism if the rotational barrier is sufficiently high. Variable temperature (VT) NMR studies could be employed to investigate the kinetics of this rotation, providing insight into the conformational dynamics of the molecule.

In the context of synthesis, NMR spectroscopy serves as a powerful technique for real-time reaction monitoring. azom.com The synthesis of "this compound" can be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net In-situ NMR monitoring of such a reaction would allow for the tracking of the consumption of reactants (e.g., a boronic acid derivative and a halogenated precursor) and the formation of the "this compound" product, as well as any intermediates or byproducts. azom.com This approach provides valuable kinetic and mechanistic data, facilitating the optimization of reaction conditions. azom.com

A hypothetical setup for monitoring the Suzuki-Miyaura synthesis of "this compound" using NMR is described in the table below.

Table 1: Hypothetical In-situ NMR Monitoring of the Synthesis of this compound

| Parameter | Description |

|---|---|

| Reactants | 4-pyridylboronic acid and 1-bromo-2-nitrobenzene |

| Catalyst/Ligand | Palladium catalyst with a suitable phosphine ligand |

| Solvent | A deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6) |

| NMR Nuclei Monitored | ¹H, ¹³C, and potentially ¹¹B |

| Data Acquired | A series of spectra recorded at regular time intervals |

| Information Obtained | - Rate of consumption of starting materials- Rate of formation of "this compound"- Detection of any reaction intermediates or byproducts- Calculation of reaction kinetics and yield |

"this compound" is an achiral molecule and does not possess stereocenters in its ground state. Therefore, traditional stereochemical assignment is not applicable. However, as mentioned previously, the potential for hindered rotation around the C-C bond connecting the two aromatic rings could lead to the existence of atropisomers, which are stereoisomers resulting from restricted rotation. If the rotational barrier is high enough to allow for the isolation of these isomers, advanced NMR techniques would be crucial for their characterization.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that can be used to determine the spatial proximity of protons. ipb.ptnih.gov In the case of atropisomers of "this compound," NOESY or ROESY experiments could be used to identify through-space correlations between the protons on the pyridine ring and the protons on the nitrophenyl ring. The presence or absence of specific cross-peaks would provide definitive evidence for the relative orientation of the two rings in each atropisomer.

For instance, a NOESY experiment might show a correlation between a proton on the pyridine ring and a proton on the phenyl ring that are close in space in one atropisomer but distant in the other. This information would be critical for the unambiguous assignment of the stereochemistry of each isomer.

Vibrational Spectroscopy

The FT-IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. By analyzing the position, intensity, and shape of these bands, the presence of the pyridine ring, the nitro group, and the aromatic C-H bonds can be confirmed. libretexts.orgspectroscopyonline.com

Based on the known absorption ranges for similar compounds, the following table summarizes the expected characteristic FT-IR peaks for "this compound". spectroscopyonline.comvscht.czresearchgate.netpw.edu.plresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| C=C and C=N (Pyridine ring) | Stretching | 1600 - 1450 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 | Strong |

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1450 cm⁻¹ range. pw.edu.plresearchgate.net The most characteristic peaks for the nitro group are its asymmetric and symmetric stretching vibrations, which are expected to be strong and appear around 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively. spectroscopyonline.com Finally, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. otago.ac.nz For "this compound," the symmetric vibrations of the aromatic rings and the nitro group are expected to give rise to strong Raman signals.

A comprehensive vibrational analysis of "this compound" can be achieved by combining experimental Raman data with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.netresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of the Raman-active modes. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed Raman bands to specific molecular vibrations can be made. This correlative approach provides a deeper understanding of the molecule's vibrational dynamics.

The table below outlines the expected prominent Raman bands for "this compound" based on the analysis of similar structures. researchgate.net

Table 3: Predicted Prominent Raman Bands for this compound

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Ring Breathing (Pyridine) | ~1000 | Strong |

| Ring Breathing (Nitrophenyl) | ~1010 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.

The UV-Vis absorption spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. The conjugation between the two aromatic rings is likely to result in a redshift of the absorption maxima compared to the individual pyridine and nitrophenyl chromophores.

The photophysical properties of "this compound" may also be influenced by the solvent environment, a phenomenon known as solvatochromism. wikipedia.orgnih.govscirp.org The position of the absorption and emission maxima may shift depending on the polarity of the solvent. This effect can provide insights into the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

While the fluorescence of "this compound" has not been extensively reported, many substituted pyridine derivatives are known to be fluorescent. researchgate.netsemanticscholar.orgmdpi.com The fluorescence quantum yield and lifetime would be important parameters to characterize. The presence of the nitro group, which can act as a fluorescence quencher, may influence the emission properties of the molecule. nih.gov

The following table summarizes the expected photophysical properties of "this compound" based on studies of analogous compounds. researchgate.netsemanticscholar.orgnih.govacs.orgubc.camdpi.comnih.gov

Table 4: Predicted Photophysical Properties of this compound

| Property | Expected Range/Characteristic |

|---|---|

| UV-Vis Absorption (λmax) | 250 - 400 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Fluorescence Emission (λem) | Potentially in the blue-green region (400 - 550 nm) |

| Quantum Yield (ΦF) | Likely to be modest due to the presence of the nitro group |

| Solvatochromism | Expected to exhibit some degree of solvatochromism |

Q & A

Q. What are the primary synthetic routes for 4-(2-nitrophenyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves nitration of halogen-substituted precursors. For example, nitration of 4-(4-chlorophenyl)pyridine with concentrated nitric and sulfuric acids introduces a nitro group at the meta-position relative to the pyridine ring, forming 4-(4-chloro-3-nitrophenyl)pyridine. Reaction temperature, acid concentration, and stoichiometry critically impact regioselectivity and yield. Side reactions, such as over-nitration or ring sulfonation, require careful optimization .

Q. How can researchers assess the stability of this compound in pharmaceutical formulations?

Stability studies using techniques like HPLC or LC-MS can detect degradation products such as this compound homologues. For example, in freeze-dried formulations, accelerated stability testing (e.g., 40°C/75% RH for 6 months) reveals hydrolytic or oxidative degradation pathways. Data should include mass balance and quantification of major degradants to validate formulation robustness .

Q. What analytical methods are recommended for detecting trace impurities in this compound samples?

High-resolution LC-MS with UV detection is effective for identifying impurities like 4-(2-nitrosophenyl)pyridine or nitro-reduced byproducts. Method validation should include specificity, linearity (R² > 0.995), and limit of detection (LOD < 0.1%). Internal standards (e.g., deuterated analogs) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as viral proteins?

Molecular docking studies show that nitro-substituted pyridines, such as 4-[2-(2-nitrophenyl)ethenyl]pyridine, bind to hydrophobic pockets in proteins (e.g., HIV-1 integrase). The nitro group facilitates π-stacking with aromatic residues (e.g., tryptophan), while the pyridine ring participates in hydrogen bonding with backbone carbonyls. Computational modeling combined with mutagenesis can validate binding interactions .

Q. What are the pyrolytic degradation pathways of this compound derivatives?

Pyrolysis under inert atmospheres (e.g., N₂, 300–400°C) generates nitrenoid intermediates that cyclize to form heterocyclic products like pyrido[1,2-f]indazoles. Reaction monitoring via TGA-MS or in-situ FTIR helps identify transient species. Competing pathways (e.g., nitro-to-nitrito rearrangement) depend on substituent electronic effects .

Q. How can researchers mitigate hazards when handling this compound in the lab?

While acute toxicity data are limited, standard precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Decontamination : Rinse skin/eyes with water for 15+ minutes; consult medical attention if irritation persists.

- Storage : In airtight containers away from oxidizers and reductants .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model electrophilic aromatic substitution or nitro-group reduction mechanisms. Solvent effects (e.g., polarizable continuum models) refine activation energy predictions. Pair these with experimental kinetics (e.g., stopped-flow spectroscopy) to validate computational insights .

Data Contradictions and Recommendations

- Toxicity Data Gaps : Current evidence lacks detailed ecotoxicological or chronic exposure data. Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

- Synthetic Byproducts : Nitration may yield regioisomers (e.g., 3-nitro vs. 2-nitro derivatives). Use preparative HPLC or crystallography to isolate and characterize ambiguous products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.